An In-depth Technical Guide to Boc-Dap-OMe·HCl: Molecular Structure, Stereochemistry, and Synthetic Applications
An In-depth Technical Guide to Boc-Dap-OMe·HCl: Molecular Structure, Stereochemistry, and Synthetic Applications
This guide provides a comprehensive technical overview of Nβ-Boc-2,3-diaminopropionic acid methyl ester hydrochloride (Boc-Dap-OMe·HCl), a pivotal building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core molecular features, explore the nuances of its stereochemistry, and provide practical, field-proven insights into its synthetic utility.
Foundational Chemistry of Boc-Dap-OMe·HCl
Boc-Dap-OMe·HCl is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and a methyl ester on the carboxyl group makes it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The hydrochloride salt enhances its stability and handling properties as a solid.
Molecular Structure and Key Physicochemical Properties
The fundamental structure of Boc-Dap-OMe·HCl features a chiral center at the α-carbon, a primary α-amino group (protonated in the hydrochloride form), a Boc-protected β-amino group, and a methyl ester.
Table 1: Physicochemical Properties of L- and D-Boc-Dap-OMe·HCl
| Property | L-Boc-Dap-OMe·HCl | D-Boc-Dap-OMe·HCl |
| Synonyms | Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride[1][2][3] | Nβ-Boc-D-2,3-diaminopropionic acid methyl ester hydrochloride[4] |
| CAS Number | 114559-25-0[1][2][5][6] | 363191-25-7[4] |
| Molecular Formula | C₉H₁₈N₂O₄·HCl[1][5] | C₉H₁₈N₂O₄·HCl[4] |
| Molecular Weight | 254.71 g/mol [1][5] | 254.7 g/mol [4] |
| Appearance | White crystalline powder[6] | Solid |
| Storage | 2-8°C[5] | Room temperature |
The Critical Role of Stereochemistry
The biological activity and conformational properties of peptides and small molecules derived from Boc-Dap-OMe·HCl are intrinsically linked to the stereochemistry at the α-carbon. Both the L- (S-configuration) and D- (R-configuration) enantiomers are commercially available, enabling the synthesis of diastereomeric peptides with distinct pharmacological profiles. The choice between the L- and D-form is a critical experimental decision driven by the desired biological outcome. For instance, the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation.
The stereochemical integrity of Boc-Dap-OMe·HCl is paramount. Chiral separation techniques, such as capillary electrophoresis (CE) with cyclodextrin-based chiral selectors, are powerful methods for analyzing the enantiomeric purity of chiral compounds like Dap derivatives.[7][8][9] The selection of an appropriate chiral selector is crucial for achieving effective separation.[7]
Synthetic Utility and Reaction Protocols
The synthetic power of Boc-Dap-OMe·HCl lies in the orthogonal protection scheme. The α-amino group is free for peptide bond formation, while the Boc group on the side chain can be selectively removed under acidic conditions to expose the β-amino group for further functionalization.
Peptide Coupling Reactions
The primary application of Boc-Dap-OMe·HCl is in peptide synthesis, where it serves as a building block to introduce a diaminopropionic acid residue into a peptide sequence. The coupling reaction involves the activation of the carboxylic acid of an incoming amino acid and its subsequent reaction with the free α-amino group of Boc-Dap-OMe·HCl.
A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction speed, efficiency, and suppression of racemization.[10][11] Common classes of coupling reagents include carbodiimides (e.g., DIC, EDC), and uronium/aminium salts (e.g., HATU, HBTU).[10][11][12]
Experimental Protocol: A Generalized Peptide Coupling Workflow
This protocol outlines the general steps for coupling an N-terminally protected amino acid to Boc-Dap-OMe·HCl.
-
Deprotonation: Dissolve Boc-Dap-OMe·HCl (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM). Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the hydrochloride and free the α-amino group.
-
Activation: In a separate vessel, dissolve the N-protected amino acid (1.0 eq.), a coupling reagent (e.g., HATU, 1.0 eq.), and an additive (e.g., HOBt or Oxyma, 1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) to the activation mixture.
-
Coupling: Add the activated amino acid solution to the solution of Boc-Dap-OMe·HCl. Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., 5% citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.
Diagram: Peptide Coupling Workflow
Caption: Generalized workflow for peptide coupling with Boc-Dap-OMe·HCl.
Boc Group Deprotection
The Boc protecting group is renowned for its stability under a wide range of conditions and its facile removal under acidic conditions.[13] This acid-lability is a cornerstone of its utility in orthogonal protection strategies. The deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and subsequent release of carbon dioxide.[13]
Strong acids like trifluoroacetic acid (TFA) are commonly used for complete and rapid Boc deprotection.[13] To prevent side reactions from the liberated tert-butyl cation, scavengers are often added to the reaction mixture.[13] Milder acidic conditions, such as HCl in an organic solvent like dioxane, can also be employed.[13]
Experimental Protocol: Boc Deprotection
This protocol details the removal of the Nβ-Boc group.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane (5-10 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The resulting product is typically obtained as the corresponding amine salt.
Diagram: Boc Deprotection Workflow
Caption: Standard workflow for the acidic deprotection of a Boc group.
Conclusion
Boc-Dap-OMe·HCl, in both its L- and D-stereoisomeric forms, is a high-value synthetic intermediate that provides a gateway to a diverse range of complex peptides and peptidomimetics. A thorough understanding of its molecular structure, stereochemical implications, and the nuances of its reactivity is essential for its effective application in research and development. The protocols and workflows presented in this guide offer a solid foundation for harnessing the synthetic potential of this versatile building block.
References
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives.
- El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reagents. J App Pharm Sci, 5(2), 1-5.
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P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI. Retrieved from [Link]
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Bapeks. (n.d.). H-Dap(Boc)-OMe.HCl. Retrieved from [Link]
- Ciurea, C. N., Iacob, B. C., Imre, S., & Tero-Vescan, A. (2012). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. Farmacia, 60(4), 545-553.
- Orha, L., Gutt, G., & Thibault, J. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(19), 4478.
- Al-Ghamdi, K., & El-Faham, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
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